N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide is an organic compound belonging to the class of hydrazides. It is characterized by the presence of a pyrazole ring, a naphthalene moiety, and a dihydroxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and 3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide. The reaction is carried out in the presence of a suitable catalyst under controlled temperature and pH conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical sensors.
Mechanism of Action
The mechanism of action of N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3,4-dihydroxyphenyl)methylidene]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide
- N’-[(E)-(4-hydroxyphenyl)methylidene]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide
- N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its dual hydroxyl groups enhance its antioxidant potential, while the naphthalene moiety contributes to its stability and lipophilicity .
Properties
Molecular Formula |
C22H18N4O4 |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C22H18N4O4/c1-30-20-9-7-13-4-2-3-5-16(13)21(20)17-11-18(25-24-17)22(29)26-23-12-14-6-8-15(27)10-19(14)28/h2-12,27-28H,1H3,(H,24,25)(H,26,29)/b23-12+ |
InChI Key |
QTCYYTWTNKPNIZ-FSJBWODESA-N |
Isomeric SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3=NNC(=C3)C(=O)N/N=C/C4=C(C=C(C=C4)O)O |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3=NNC(=C3)C(=O)NN=CC4=C(C=C(C=C4)O)O |
Origin of Product |
United States |
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